molecular formula C16H26O8 B14170522 Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate CAS No. 4525-30-8

Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate

Cat. No.: B14170522
CAS No.: 4525-30-8
M. Wt: 346.37 g/mol
InChI Key: IFGLAWFQSXOXIO-UHFFFAOYSA-N
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Description

Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate is an organic compound with the molecular formula C16H26O8. It is a tetraester derivative of 2-methylpropane-1,1,3,3-tetracarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate can be synthesized through the electrolysis of diethyl sodiomalonate in ethanol. This reaction also produces tetraethyl ethane-1,1,2,2-tetracarboxylate and hexaethyl propane-1,1,2,2,3,3-hexacarboxylate . The reaction conditions involve the use of ethanol as a solvent and the application of an electric current to drive the electrolysis process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylacetamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylic acid, while reduction can yield tetraethyl 2-methylpropane-1,1,3,3-tetraol.

Scientific Research Applications

Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate exerts its effects involves its ability to participate in various chemical reactions due to its ester groups. These reactions can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • Tetraethyl ethane-1,1,2,2-tetracarboxylate
  • Hexaethyl propane-1,1,2,2,3,3-hexacarboxylate
  • Tetraethyl propane-1,2,2,3-tetracarboxylate

Uniqueness

Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate is unique due to its specific structure, which includes a 2-methylpropane backbone with four ester groups. This structure imparts distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

4525-30-8

Molecular Formula

C16H26O8

Molecular Weight

346.37 g/mol

IUPAC Name

tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate

InChI

InChI=1S/C16H26O8/c1-6-21-13(17)11(14(18)22-7-2)10(5)12(15(19)23-8-3)16(20)24-9-4/h10-12H,6-9H2,1-5H3

InChI Key

IFGLAWFQSXOXIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C(C(=O)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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